An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-methoxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-methoxybenzoic acid, a key intermediate in organic synthesis. The document details its characteristics, synthesis protocols, and safety information, presented in a clear and accessible format for laboratory and development use.
Core Chemical and Physical Properties
3-Bromo-5-methoxybenzoic acid is a white to pale cream crystalline solid.[1] Its core properties are summarized in the tables below, providing a ready reference for experimental planning and execution.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | White to pale cream powder/crystals | [1] |
| Melting Point | 184-187 °C, 190-196 °C | [1][2] |
| Boiling Point (Predicted) | 338.8 ± 27.0 °C | [2][4] |
| Density (Predicted) | 1.625 ± 0.06 g/cm³ | [2][4] |
| Solubility | Soluble in ethanol (B145695) and chloroform; insoluble in water. | [2] |
Table 2: Chemical Identifiers and Safety Information
| Identifier/Information | Value | Source(s) |
| CAS Number | 157893-14-6 | [5] |
| IUPAC Name | 3-bromo-5-methoxybenzoic acid | [3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-Bromo-5-methoxybenzoic acid are crucial for its application in research and development. Two primary synthesis routes are outlined below.
Synthesis from 2-amino-5-bromo-3-methoxybenzoic acid
This protocol follows a diazotization reaction followed by a reduction.
Materials:
-
2-amino-5-bromo-3-methoxybenzoic acid (4 g, 16.3 mmol)
-
Water (20 mL)
-
Concentrated hydrochloric acid (7.5 mL, 90 mmol)
-
Tetrahydrofuran (B95107) (20 mL)
-
Sodium nitrite (B80452) (3.16 g, 45.8 mmol)
-
Hypophosphorous acid (5.1 g, 76 mmol, 50% aqueous solution)
Procedure:
-
Dissolve 2-amino-5-bromo-3-methoxybenzoic acid in water at 0 °C in a suitable reaction vessel.[4]
-
Add concentrated hydrochloric acid and tetrahydrofuran to the solution.[4]
-
Stir the reaction mixture for 30 minutes at 0 °C.[4]
-
Add sodium nitrite to the mixture and continue stirring for 2 hours.[4]
-
Introduce hypophosphorous acid to the reaction system.[4]
-
Allow the mixture to stir at room temperature for 16 hours.[4]
-
Collect the resulting precipitate by filtration.[4]
-
Wash the precipitate with water.[4]
-
Dry the product under a vacuum to yield 3-bromo-5-methoxybenzoic acid.[4]
Expected Yield: Approximately 3.2 g (85%).[4]
Synthesis from 3-bromo-5-methoxybenzaldehyde
This method involves the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
3-bromo-5-methoxybenzaldehyde
-
Sodium hydroxide (B78521) solution
-
Dilute hydrochloric acid
Procedure:
-
To a solution of 3-bromo-5-methoxybenzaldehyde, add sodium hydroxide solution and stir for a sufficient period.[2]
-
Acidify the reaction mixture with dilute hydrochloric acid.[2]
-
Isolate the product through crystallization and purification to obtain 3-bromo-5-methoxybenzoic acid.[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 3-Bromo-5-methoxybenzoic acid from 2-amino-5-bromo-3-methoxybenzoic acid.
Caption: Workflow for the synthesis of 3-Bromo-5-methoxybenzoic acid.
Analytical Methods
The purity and identity of 3-Bromo-5-methoxybenzoic acid are typically confirmed through a combination of analytical techniques.
-
Titration: An aqueous acid-base titration can be used to determine the purity, with an expected assay of ≥97.5% to ≤102.5%.[1]
-
Gas Chromatography (GC): Silylated gas chromatography is another method to assess purity, with an expected assay of ≥97.5%.[1]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for structural confirmation, with an expected m/z of 229.2 [M-H]⁻.[4]
Signaling Pathways and Biological Activity
Based on available literature, 3-Bromo-5-methoxybenzoic acid is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for research and drug development. There is currently no significant data to suggest its direct involvement in biological signaling pathways.
Safety and Handling
3-Bromo-5-methoxybenzoic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Handling Precautions:
-
Wash hands thoroughly after handling.[3]
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.[3]
First Aid Measures:
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Storage and Disposal:
-
Store in a well-ventilated place. Keep the container tightly closed and locked up.[3]
-
Dispose of contents/container to an approved waste disposal plant.[3]
